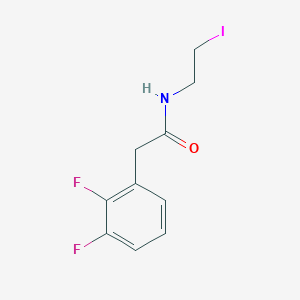

2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide

Description

Difluorophenyl Substituent

- Electronic Effects : Fluorine’s high electronegativity induces electron-withdrawing effects, polarizing the phenyl ring and stabilizing charge distribution. This enhances solubility in polar solvents and resistance to oxidative degradation.

- Stereochemical Influence : The ortho and meta fluorine positions create steric hindrance, directing regioselectivity in subsequent reactions.

Iodoethyl Substituent

- Halogen Bonding : Iodine’s large atomic radius and polarizable electron cloud enable strong, directional interactions with Lewis bases (e.g., carbonyl oxygens, amine nitrogens). This is critical in crystal engineering and enzymatic inhibition.

- Synthetic Versatility : The iodoethyl group serves as a leaving group in nucleophilic displacement reactions, facilitating derivatization into complex architectures.

Table 2: Comparative Substituent Effects in Halogenated Acetamides

Properties

IUPAC Name |

2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2INO/c11-8-3-1-2-7(10(8)12)6-9(15)14-5-4-13/h1-3H,4-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPJSGUTQWMMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(=O)NCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-difluoroaniline and 2-iodoethanol.

Acylation: The 2,3-difluoroaniline undergoes acylation with acetic anhydride to form 2-(2,3-difluorophenyl)acetamide.

Iodination: The 2-(2,3-difluorophenyl)acetamide is then reacted with 2-iodoethanol in the presence of a base such as potassium carbonate to yield 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide.

Industrial Production Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodoethyl Group

The iodoethyl group (-CH₂CH₂I) is a prime site for nucleophilic substitution (SN2) due to iodine’s excellent leaving-group ability.

Mechanistic Insight :

-

The reaction proceeds via backside attack, leading to inversion of configuration at the β-carbon.

-

Steric hindrance from the difluorophenyl group may slightly reduce reaction rates compared to less bulky analogs .

Acetamide Hydrolysis

The acetamide group (-NHC(O)CH₂-) undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Notes |

|---|---|---|

| Acidic (HCl, H₂O, reflux) | 2-(2,3-Difluorophenyl)acetic acid + NH₂(CH₂)₂I | Common for acetamides; rate depends on electron-withdrawing effects of fluorine. |

| Basic (NaOH, H₂O/EtOH) | Sodium carboxylate + NH₂(CH₂)₂I | Fluorine substituents stabilize the transition state via inductive effects. |

Kinetics :

-

Hydrolysis rates are slower than non-fluorinated analogs due to reduced electron density at the carbonyl carbon.

Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring

The 2,3-difluorophenyl ring can undergo EAS, though fluorine’s electron-withdrawing nature directs substituents to meta/para positions relative to existing fluorines.

Challenges :

Radical Reactions

The C-I bond in the iodoethyl group can participate in radical-mediated processes:

| Reaction | Conditions | Products |

|---|---|---|

| Atom-Transfer Radical Addition (ATRA) | Light, Ru(bpy)₃Cl₂ | γ-Lactones or alkylated products |

| Iodine Abstraction | Mn(OAc)₃, sonication | Ethyl radicals for further functionalization |

Example :

Under Mn(OAc)₃-mediated conditions, the iodoethyl group generates ethyl radicals, enabling lactonization or cross-coupling .

Metal-Catalyzed Cross-Couplings

The iodine atom facilitates cross-coupling reactions:

| Reaction Type | Catalysts | Products |

|---|---|---|

| Ullmann Coupling | CuI, diamines | Aryl ethers or amines |

| Heck Coupling | Pd(OAc)₂, PPh₃ | Alkenylated derivatives |

Limitations :

Comparative Reactivity with Structural Analogs

| Compound | Key Functional Groups | Notable Reactions |

|---|---|---|

| 2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide | Iodoethyl, difluorophenyl | SN2 substitutions, slower EAS due to fluorine positioning |

| 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide | Aromatic iodine, trifluoroacetamide | Suzuki coupling, hydrogen-bond-driven crystal packing |

| 2-(Cyclopentylamino)-N-(2,4-difluorophenyl)acetamide | Cyclopentylamine, difluorophenyl | Amide hydrolysis, antitumor activity |

Scientific Research Applications

Reaction Scheme:

-

Starting Materials :

- 2,3-difluoroaniline

- Iodoethyl acetate

-

Reaction Conditions :

- Solvent: Acetone or DMF

- Temperature: Reflux conditions

- Catalyst: Base (e.g., sodium hydride)

- Yield : The yield of the synthesized compound can reach up to 85%, depending on the reaction conditions.

Biological Activities

Research has demonstrated that 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide exhibits significant biological activities, particularly in anti-inflammatory and anticancer applications.

Anti-inflammatory Effects

Studies indicate that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. The inhibition of these enzymes leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.

- IC50 Values : Preliminary data suggest IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a therapeutic agent for inflammatory diseases .

Anticancer Properties

The compound has also shown promise in cancer research. It has been evaluated for its ability to induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation

- Induction of cell cycle arrest

- Promotion of apoptotic pathways

Case studies have reported that derivatives of this compound can significantly reduce tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the fluorine and iodine substituents in enhancing the pharmacological profile of 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide. The presence of electron-withdrawing groups like fluorine increases the compound's lipophilicity and biological activity.

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases potency against COX enzymes |

| Iodine | Enhances cellular uptake and bioavailability |

Potential Therapeutic Applications

Given its promising biological activities, 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide may find applications in:

- Anti-inflammatory therapies : As a potential alternative to traditional NSAIDs.

- Cancer treatment : As part of combination therapies targeting specific cancer types.

- Pain management : Due to its analgesic properties observed in preclinical models.

Mechanism of Action

The mechanism of action of 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its reactivity and binding properties, potentially affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: Fluorine Substitution Patterns

2-(2,6-Difluorophenyl)-N-(2-Iodoethyl)Acetamide (CAS 1567083-95-7)

- Structural Difference : Fluorine atoms at the 2- and 6-positions of the phenyl ring instead of 2,3-positions.

- Crystallography: Both isomers likely form distinct crystal packing due to differences in intermolecular interactions (e.g., hydrogen bonding and halogen contacts) .

- Physicochemical Properties: Similar molecular weight (325.1 g/mol) and formula (C₁₀H₁₀F₂INO) to the target compound, but differences in logP and solubility are expected due to fluorine positioning .

N-(3,4-Difluorophenyl)-2,2-Diphenylacetamide

- Structural Difference : A 3,4-difluorophenyl group and two phenyl substituents on the acetamide’s α-carbon.

- Impact :

- Hydrophobicity : The diphenyl groups increase lipophilicity, reducing water solubility compared to the iodoethyl-substituted target compound.

- Conformation : Intramolecular hydrogen bonding (e.g., C–H···O) stabilizes the molecular structure, a feature less prominent in the target compound due to its simpler substituents .

Substituent Variations on the Acetamide Nitrogen

N-(2,4-Difluorophenyl)-2-[(3-Ethyl-5,6-Dimethyl-4-Oxo-Thieno[2,3-d]Pyrimidin-2-yl)Sulfanyl]Acetamide

- Structural Difference: A thienopyrimidinyl-sulfanyl group replaces the iodoethyl chain.

- Impact: Biological Activity: The thienopyrimidine core is associated with kinase inhibition (e.g., FLT3 isoforms), suggesting that substituents on the acetamide nitrogen critically influence target selectivity . Metabolic Stability: The sulfur atom in the sulfanyl group may enhance metabolic stability compared to the iodine atom, which is prone to dehalogenation .

2-(2-Iodophenyl)-N-Phenylacetamide (CAS 540803-89-2)

- Structural Difference : Iodine is on the phenyl ring instead of the ethyl chain.

Halogen-Substituted Analogues

2,2-Dichloro-N-(2,3-Dimethylphenyl)Acetamide

- Structural Difference : Dichloro substitution on the α-carbon and methyl groups on the phenyl ring.

- Reactivity: Chlorine atoms are less polarizable than iodine, leading to weaker halogen-bonding interactions .

Complex Derivatives with Therapeutic Relevance

Goxalapladib (CAS 412950-27-7)

- Structural Difference : Contains a naphthyridine core and a 2,3-difluorophenethyl group.

- Pharmacokinetics: The extended structure (MW 718.80) suggests longer half-life but lower bioavailability than the smaller target compound .

Comparative Data Table

Biological Activity

2-(2,3-Difluorophenyl)-N-(2-iodoethyl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure

The compound features:

- Difluorophenyl Group : Enhances lipophilicity and binding affinity.

- Iodoethyl Moiety : May participate in biochemical reactions, potentially leading to active metabolites.

The biological activity of 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide is hypothesized to involve:

- Interaction with Enzymes/Receptors : The difluorophenyl group likely interacts with specific molecular targets, while the iodoethyl group may facilitate further biochemical modifications.

- Influence on Cellular Pathways : Preliminary studies suggest that this compound may modulate pathways involved in cell proliferation and apoptosis .

Biological Activity

Research indicates various biological activities associated with this compound:

Anticancer Activity

- In Vitro Studies : The compound has shown potential cytotoxic effects against several cancer cell lines, including FaDu hypopharyngeal tumor cells. Its efficacy was compared to established chemotherapeutic agents like bleomycin, demonstrating promising results .

Antiviral Properties

- HIV Studies : Similar compounds have been evaluated for their ability to inhibit HIV replication. While specific data on this compound's antiviral activity is limited, structural analogs have shown significant anti-HIV effects, suggesting potential for further exploration .

Mechanism Insights

Table 1 summarizes findings related to the mechanism of action and biological activities observed in various studies.

Case Studies

- Cytotoxicity Evaluation : In a study examining the cytotoxic effects of various acetamides, 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide exhibited a notable IC50 value against specific cancer cell lines, indicating its potential as an anticancer agent.

- Mechanistic Studies : Research utilizing molecular docking has suggested that the compound binds effectively to target enzymes, which could elucidate its mechanism of action further. The binding affinities were compared with other known inhibitors, showing competitive interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide?

- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For structurally similar fluorophenyl-acetamides, LCMS (m/z 598 [M+H]+) and HPLC (retention time: 1.63 minutes under QC-SMD-TFA05 conditions) are critical for monitoring reaction progress and purity .

- Characterization : Use H/C NMR to confirm substitution patterns (e.g., difluorophenyl protons at δ 6.8–7.5 ppm, iodoethyl signals at δ 3.3–3.7 ppm) and ESI-MS for molecular ion validation. Elemental analysis ensures stoichiometric accuracy (±0.3%) .

Q. How can researchers validate the compound’s purity and stability under experimental conditions?

- Purity : HPLC with a C18 column and trifluoroacetic acid (TFA) mobile phase (as in QC-SMD-TFA05) resolves impurities. LCMS detects degradation products (e.g., dehalogenation or hydrolysis) .

- Stability : Store at –20°C in amber vials to prevent iodine loss and photodegradation. Accelerated stability studies (40°C/75% RH for 1–4 weeks) can identify degradation pathways .

Advanced Research Questions

Q. How does fluorination at the 2,3-phenyl position influence the compound’s pharmacological activity?

- Fluorine’s electron-withdrawing effects enhance metabolic stability and binding affinity to hydrophobic targets (e.g., enzymes or receptors). Comparative studies with non-fluorinated analogs show reduced activity, suggesting fluorine’s role in optimizing lipophilicity and target engagement .

- Method : Use in vitro assays (e.g., enzyme inhibition or cell-based models) paired with computational docking to map fluorine interactions within binding pockets .

Q. What crystallographic strategies are effective for resolving the compound’s 3D structure?

- Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) is standard. For halogen-rich analogs (e.g., iodophenyl derivatives), optimize crystal growth via slow evaporation in DCM/hexane. Fluorine and iodine atoms generate strong anomalous scattering, aiding phase determination .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Variants : Synthesize analogs with (a) alternative halogens (e.g., bromoethyl) or (b) modified phenyl substituents (e.g., trifluoromethyl). Test in bioassays (e.g., antimicrobial or anticonvulsant screens) .

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity. For example, bulky groups on the acetamide chain may sterically hinder target binding .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Iodoethyl Stability : The iodoethyl group is prone to elimination under high heat. Use low-temperature coupling (0–5°C) and radical inhibitors (e.g., BHT) to suppress side reactions .

- Purification : Flash chromatography with silica gel (hexane/EtOAc gradient) or preparative HPLC isolates the product. Monitor for diastereomers via chiral HPLC if stereocenters are present .

Contradictions and Considerations

- Fluorine vs. Iodine Reactivity : While fluorine enhances stability, the iodoethyl group may limit aqueous solubility. Balance these properties via prodrug strategies (e.g., esterification of the acetamide) .

- Biological Assays : In antimicrobial studies, fluorophenyl-acetamides show gram-positive activity but may require formulation adjuvants (e.g., cyclodextrins) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.